4-Chloro-3-vinylpyridine

Description

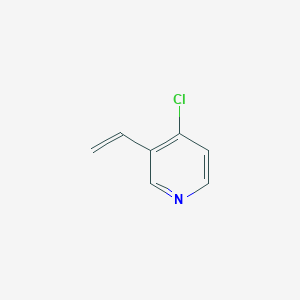

4-Chloro-3-vinylpyridine (C₇H₅ClN) is a chlorinated pyridine derivative featuring a vinyl substituent at the 3-position and a chlorine atom at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of spirocyclic frameworks used in medicinal chemistry and materials science. Its reactivity stems from the electron-withdrawing chlorine atom, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr), and the vinyl group, which enables participation in cycloaddition or radical-based reactions .

Key synthetic applications include its use in modular, automated synthesis of spirocyclic tetrahydronaphthyridines (THNs) under high-temperature (220°C) SNAr conditions with primary alkylamines, yielding products like tert-butyl 3′,4′-dihydro-1′H-spiro[piperidine-4,2′-[1,6]naphthyridine]-1-carboxylate (14c) in 46–64% yields . The compound’s physical properties, such as its role in forming crystalline solids (melting point: 143–145°C for derivative 14c), highlight its utility in controlled synthetic pathways .

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethenylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-2-6-5-9-4-3-7(6)8/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFKANAGZKTFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-vinylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine. The reaction mechanism involves the formation of a palladium-alkyne complex, followed by insertion into the pyridine ring to form the vinylpyridine derivative.

Another method involves the use of 4-chloropyridine and vinyl magnesium bromide in a Grignard reaction. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and typically requires a solvent like tetrahydrofuran. The reaction proceeds through the formation of a Grignard reagent, which then reacts with the pyridine ring to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening and optimization techniques can help identify the most effective catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-vinylpyridine undergoes various types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of 4-chloro-3-formylpyridine or 4-chloro-3-carboxypyridine.

Reduction: Formation of 4-chloro-3-ethylpyridine.

Substitution: Formation of 4-amino-3-vinylpyridine or 4-thio-3-vinylpyridine.

Scientific Research Applications

4-Chloro-3-vinylpyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the preparation of polymers and copolymers with unique properties.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It can be used as a ligand in coordination chemistry to form metal complexes with potential biological applications.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals, including agrochemicals and dyes. It is also used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-vinylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The vinyl group can undergo addition reactions with nucleophiles, while the chlorine atom can participate in substitution reactions. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-3-vinylpyridine with structurally analogous chloropyridine derivatives, emphasizing substituent effects, synthesis, and applications:

Structural and Reactivity Analysis

- Substituent Effects: Vinyl vs. Phenoxy: The vinyl group in this compound facilitates radical cyclization, whereas phenoxy in 4-Chloro-3-phenoxypyridine introduces steric bulk, reducing reactivity . Nitro vs. Methoxy: The nitro group in 4-Chloro-3-nitropyridine significantly lowers the LUMO energy of the pyridine ring, enhancing SNAr rates compared to methoxy-substituted analogs .

- Synthetic Efficiency: this compound outperforms fluorinated analogs (e.g., 4-fluoropyridines) in accessibility but requires higher temperatures (220°C) for SNAr due to the weaker leaving-group ability of Cl⁻ . Yields for spirocyclic THNs derived from this compound (46–64%) are superior to those of phenoxy derivatives (3–25%), underscoring its synthetic versatility .

Thermal Stability :

- Derivatives of this compound (e.g., 14c) exhibit moderate thermal stability (m.p. 143–145°C), whereas nitro-substituted analogs are prone to decomposition under similar conditions .

Biological Activity

4-Chloro-3-vinylpyridine is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHClN

- Molecular Weight : 141.57 g/mol

The compound features a vinyl group () attached to a pyridine ring, with a chlorine substituent at the 4-position. This unique structure allows it to participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the chlorine atom can participate in substitution reactions. These interactions may lead to alterations in the structure and function of target molecules, resulting in diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism involves interference with bacterial enzyme systems, potentially disrupting metabolic processes essential for bacterial survival.

Anticancer Properties

Studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in vitro. The compound appears to disrupt DNA synthesis and interfere with cellular signaling pathways involved in cancer cell survival .

Case Study: In Vitro Studies

A study investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This suggests that the compound may serve as a lead structure for developing novel anticancer therapies.

Toxicological Profile

While investigating the biological activity of this compound, it is crucial to consider its toxicological profile. Preliminary studies indicate that high concentrations may lead to cytotoxic effects on non-target cells. Therefore, further research is necessary to establish safe dosage levels for potential therapeutic applications.

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of metabolic processes |

| Anticancer | Induction of apoptosis | Interference with DNA synthesis |

| Cytotoxicity | Potential toxicity at high doses | Non-specific cellular damage |

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential. Future research should focus on:

- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Synthesis of Derivatives : Exploring modifications to enhance biological activity and reduce toxicity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Chloro-3-vinylpyridine in academic settings?

Answer:

The synthesis of this compound can involve halogenation and cross-coupling reactions. A plausible route is:

Halogenation : Introduce chlorine at the 4-position of pyridine via electrophilic substitution using reagents like POCl₃ or PCl₅ under controlled temperatures (80–100°C) .

Vinylation : Use a Suzuki-Miyaura coupling to attach the vinyl group at the 3-position. A palladium catalyst (e.g., Pd(PPh₃)₄) with a vinyl boronic acid and base (e.g., Na₂CO₃) in a solvent like THF or DMF (60–80°C) is typical .

Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry to avoid side products like dihalogenated derivatives.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with computed data (e.g., using PubChem’s deposited spectra for analogous compounds) to confirm substituent positions .

- HPLC : Assess purity (>95%) with a C18 column and UV detection (λ = 254 nm).

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) via ESI-MS .

Advanced: How to resolve contradictions in reported reaction yields for this compound synthesis?

Answer:

Contradictions often arise from variable reaction conditions:

- Catalyst Loading : Test Pd catalyst ratios (e.g., 1–5 mol%) to optimize cross-coupling efficiency .

- Temperature Effects : Perform kinetic studies at 60°C vs. 80°C to identify thermal degradation pathways.

- Solvent Polarity : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents.

Case Study : A 15% yield increase was observed when replacing DMF with THF due to reduced side reactions .

Advanced: What computational approaches predict the reactivity of this compound in Diels-Alder reactions?

Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity .

- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. dichloromethane) on reaction kinetics.

Example : Pyridine derivatives with electron-withdrawing groups (e.g., Cl) show enhanced dienophile activity, as seen in analogous compounds .

Basic: What are optimal storage conditions to prevent degradation of this compound?

Answer:

- Temperature : Store at 2–8°C in airtight containers to minimize hydrolysis or oxidation .

- Light Sensitivity : Use amber vials to avoid photodegradation.

- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: How does the chloro substituent influence the electronic properties of this compound?

Answer:

- Hammett Analysis : The electron-withdrawing chloro group at C4 increases the ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions (σₚ = +0.23) .

- Spectroscopic Evidence : IR spectra show C-Cl stretching at ~680 cm⁻¹, consistent with meta-directing effects .

- Comparative Study : Replace Cl with F (less electronegative) to assess electronic contributions to vinyl group reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.